

Application Notes: The Synthetic Utility of 3-Bromo-6-methoxypicolinonitrile

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Compound of Interest

Compound Name: 3-Bromo-6-methoxypicolinonitrile

Cat. No.: B1523325

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Abstract

3-Bromo-6-methoxypicolinonitrile is a highly functionalized pyridine derivative that serves as a versatile and valuable building block in modern organic synthesis. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing nitrile group on a pyridine core allows for a multitude of selective chemical transformations. This document provides a detailed guide for researchers, chemists, and drug development professionals on the key applications of this reagent, with a primary focus on palladium-catalyzed cross-coupling reactions. We present field-proven insights, step-by-step protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and a discussion on nucleophilic aromatic substitution, underpinned by mechanistic understanding and safety considerations.

Compound Profile and Safety

Physicochemical Properties

3-Bromo-6-methoxypicolinonitrile, with the molecular formula $C_7H_5BrN_2O$, is a key intermediate whose structure facilitates diverse synthetic manipulations.[1]

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrN ₂ O	PubChem[1]
Molecular Weight	213.03 g/mol	Calculated
Monoisotopic Mass	211.959 g/mol	PubChem[1]
IUPAC Name	3-bromo-6-methoxypyridine-2-carbonitrile	PubChem[1]
Appearance	Typically an off-white to yellow solid	General Observation

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Bromo-6-methoxypicolinonitrile** is not readily available, data from analogous brominated pyridine derivatives suggest that appropriate precautions are essential.[2][3][4][5]

Hazard Statements (Anticipated):

- Harmful if swallowed.[3]
- Causes skin irritation.[2][4]
- Causes serious eye irritation.[2][5]
- May cause respiratory irritation.[2][4]

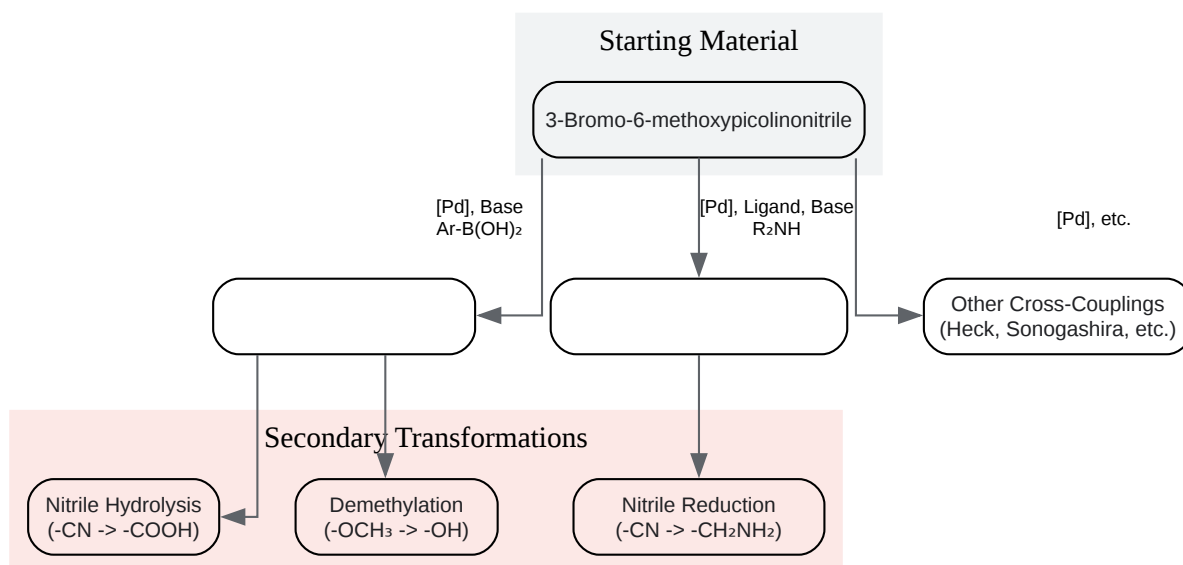
Precautionary Measures:

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear standard protective gear, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side-shields or goggles.[3]

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Core Synthetic Transformations: A Workflow Overview

The strategic functionalization of **3-Bromo-6-methoxypicolinonitrile** typically involves the selective manipulation of the C-Br bond, followed by potential modifications of the nitrile or methoxy groups. Palladium-catalyzed cross-coupling reactions are the most prominent and powerful methods for elaborating the core structure.



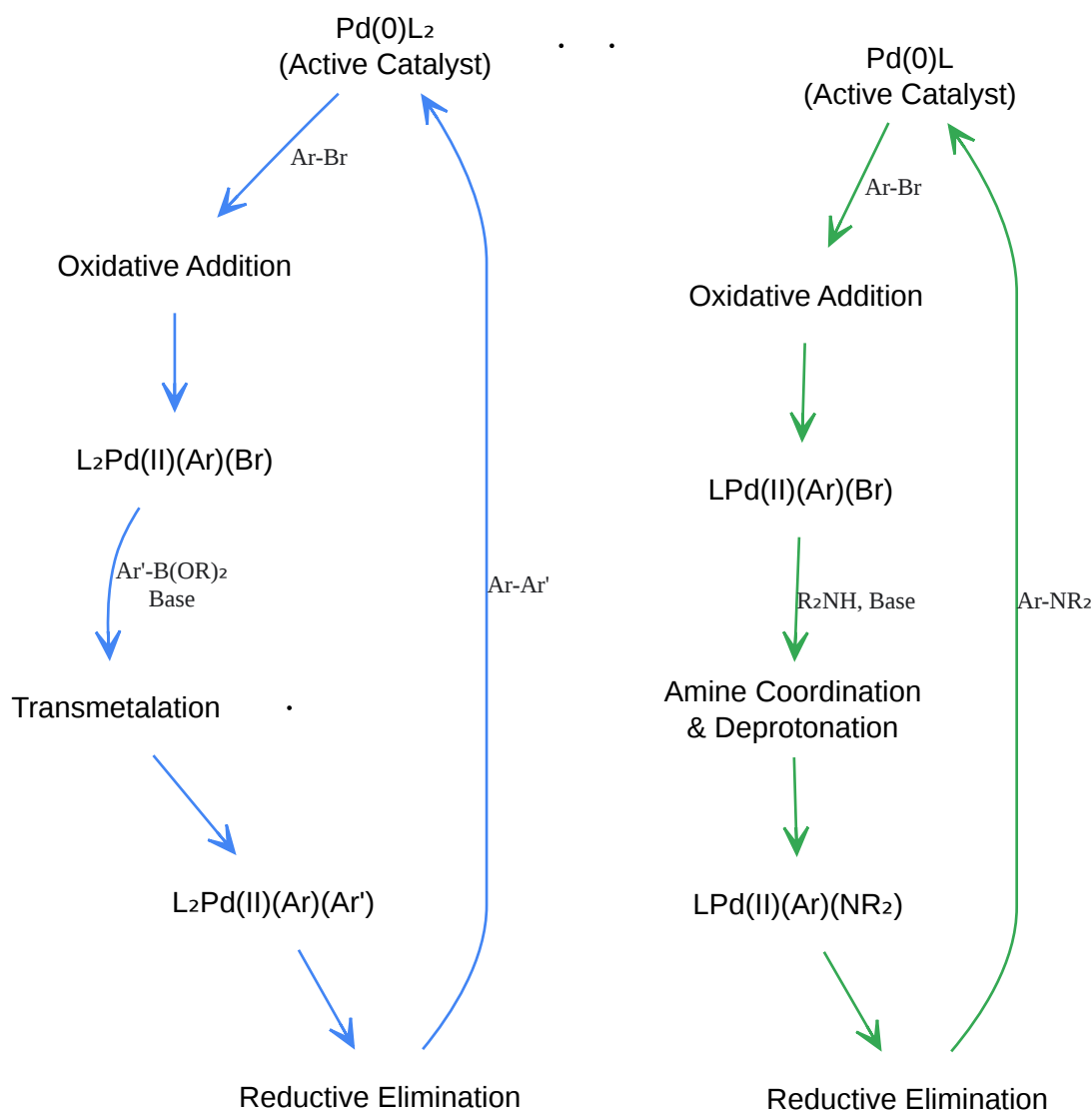
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Caption: General synthetic workflow for **3-Bromo-6-methoxypicolinonitrile**.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction Principle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] [7] For **3-Bromo-6-methoxypicolinonitrile**, this reaction provides a direct and efficient route to introduce aryl, heteroaryl, or vinyl substituents at the C3-position, creating complex biaryl structures prevalent in pharmaceuticals.[8][9] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6]



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